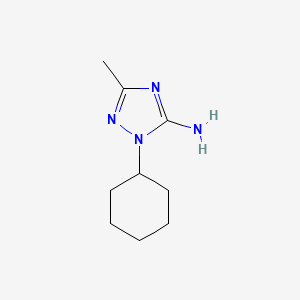
2-Benzyl-5-methyl-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-methyl-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. It is a heterocyclic compound that contains a triazole ring and a benzyl group attached to the nitrogen atom of the triazole ring. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
2-Benzyl-5-methyl-1,2,4-triazol-3-amine has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been found to exhibit potent antifungal, antibacterial, and antiviral activities. It has also been investigated for its potential use in the treatment of cancer and neurological disorders.
In the agrochemical industry, 2-Benzyl-5-methyl-1,2,4-triazol-3-amine has been found to exhibit potent herbicidal and fungicidal activities. It has been investigated for its potential use in the development of new agrochemicals that can be used to control pests and diseases in crops.
In the field of materials science, 2-Benzyl-5-methyl-1,2,4-triazol-3-amine has been investigated for its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery.
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-methyl-1,2,4-triazol-3-amine is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes and proteins in the target organisms. For example, in fungi, this compound has been found to inhibit the activity of the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Biochemical and Physiological Effects
2-Benzyl-5-methyl-1,2,4-triazol-3-amine has been found to exhibit potent biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a wide range of fungi, bacteria, and viruses. It has also been found to exhibit potent herbicidal and fungicidal activities in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Benzyl-5-methyl-1,2,4-triazol-3-amine in lab experiments is its high potency and broad-spectrum activity. This compound has been found to exhibit potent activity against a wide range of fungi, bacteria, and viruses, making it a valuable tool for studying the mechanisms of action of these organisms.
However, one of the limitations of using 2-Benzyl-5-methyl-1,2,4-triazol-3-amine in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in certain cell lines, which can limit its use in certain experiments. Additionally, the high potency of this compound can make it difficult to determine the optimal concentration to use in experiments.
Orientations Futures
There are several future directions for the study of 2-Benzyl-5-methyl-1,2,4-triazol-3-amine. One potential direction is the development of new derivatives of this compound with improved potency and selectivity. Another potential direction is the investigation of the mechanisms of action of this compound in various organisms to gain a better understanding of its biological activity. Finally, the potential use of this compound in the development of new agrochemicals and materials should be further explored.
Méthodes De Synthèse
The synthesis of 2-Benzyl-5-methyl-1,2,4-triazol-3-amine can be achieved through several methods. One of the most common methods involves the reaction of benzyl azide with methyl hydrazine in the presence of a catalyst such as copper(I) iodide. This method yields a high purity product and has been widely used in the synthesis of 2-Benzyl-5-methyl-1,2,4-triazol-3-amine.
Propriétés
IUPAC Name |
2-benzyl-5-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-12-10(11)14(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHMKTXDYFEAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-methyl-1,2,4-triazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)





